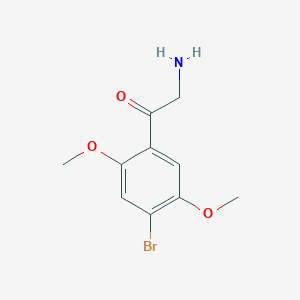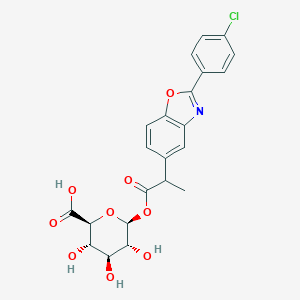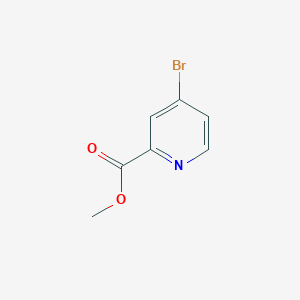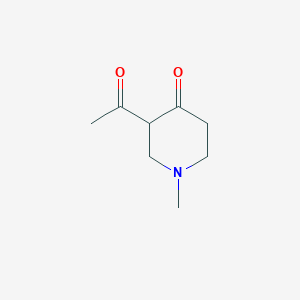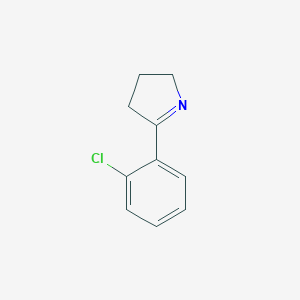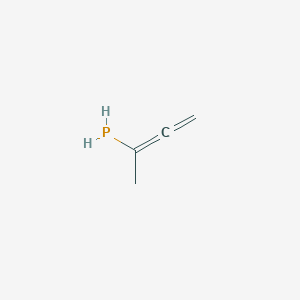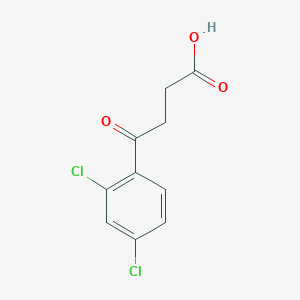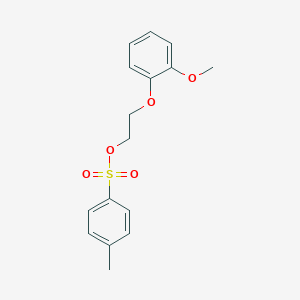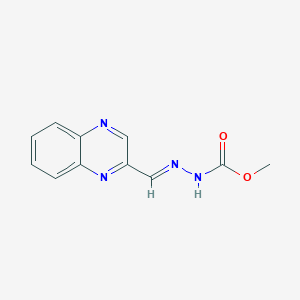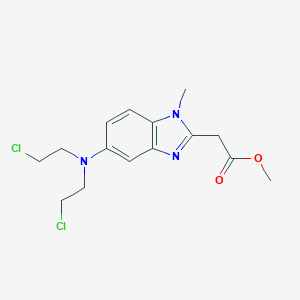![molecular formula C12H22O B144634 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol CAS No. 129917-19-7](/img/structure/B144634.png)
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol, also known as Bicyclic Alcohol, is a bicyclic compound that has been of interest to researchers due to its unique structure and potential applications in various fields. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is not fully understood, but it is believed to involve interactions with specific receptors or enzymes in the body. It has been shown to have potential biological activity, including antitumor and antiviral activity.
生化学的および生理学的効果
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is its unique structure, which makes it a potential candidate for various applications. However, its synthesis can be challenging, and it may not be readily available in large quantities. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol. One direction is to further study its mechanism of action and potential biological activity, which may lead to the development of new drugs or therapies. Another direction is to explore its potential use as a chiral auxiliary in asymmetric synthesis, which may lead to the development of new methods for synthesizing chiral compounds. Additionally, further research could be done to explore its potential use as a flavoring agent in the food industry.
合成法
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol can be synthesized using different methods, including the Diels-Alder reaction, Grignard reaction, and reduction of the corresponding ketone. The Diels-Alder reaction involves the reaction of cyclopentadiene and maleic anhydride, followed by reduction of the resulting adduct. The Grignard reaction involves the reaction of cyclopentadiene with magnesium, followed by addition of 2-bromo-1-pentanol. Reduction of the corresponding ketone can be achieved using sodium borohydride.
科学的研究の応用
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been studied as a potential drug candidate due to its unique structure and potential biological activity. In the field of materials science, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a flavoring agent in the food industry.
特性
CAS番号 |
129917-19-7 |
|---|---|
製品名 |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
分子式 |
C12H22O |
分子量 |
182.3 g/mol |
IUPAC名 |
1-(1-bicyclo[2.2.1]heptanyl)pentan-2-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-11(13)9-12-6-4-10(8-12)5-7-12/h10-11,13H,2-9H2,1H3 |
InChIキー |
UGPXEOVZLBCIEN-UHFFFAOYSA-N |
SMILES |
CCCC(CC12CCC(C1)CC2)O |
正規SMILES |
CCCC(CC12CCC(C1)CC2)O |
同義語 |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



